2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one
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Overview
Description
2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains a thiopyran ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiopyran derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiopyran ring or the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups to the compound.
Scientific Research Applications
2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one include other thiopyran-pyrimidine fused heterocycles and related structures such as:
- 2-Methyl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one
- 2-Ethyl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one
- 2-Phenyl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting properties. The presence of the propan-2-yl group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14N2OS |
---|---|
Molecular Weight |
210.30 g/mol |
IUPAC Name |
2-propan-2-yl-3,6,7,8-tetrahydrothiopyrano[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N2OS/c1-6(2)9-11-7-4-3-5-14-8(7)10(13)12-9/h6H,3-5H2,1-2H3,(H,11,12,13) |
InChI Key |
HYOYEYRIJDWGRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)N1)SCCC2 |
Origin of Product |
United States |
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